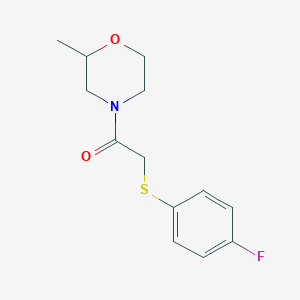
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FLE and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
作用機序
The mechanism of action of FLE involves the inhibition of tubulin polymerization, which is essential for cell division. FLE binds to the colchicine binding site of tubulin and prevents the formation of microtubules, which are essential for cell division. This leads to the inhibition of cell growth and division, which is the basis for its potential anticancer properties.
Biochemical and Physiological Effects:
FLE has been found to have several biochemical and physiological effects. In vitro studies have shown that FLE inhibits the growth of cancer cells and induces apoptosis. FLE has also been found to have antifungal properties and can inhibit the growth of various fungi. However, the exact biochemical and physiological effects of FLE are still being studied.
実験室実験の利点と制限
One of the main advantages of FLE is its potential anticancer properties. FLE has been found to be effective against various types of cancer cells, including breast cancer and lung cancer. FLE also has potential antifungal properties, which make it a promising candidate for the development of new antifungal agents. However, the limitations of FLE include its low solubility in water, which makes it difficult to administer in vivo. FLE also has low bioavailability, which limits its effectiveness in vivo.
将来の方向性
There are several future directions for research on FLE. One of the most significant areas of research is the development of new drug candidates based on FLE. Researchers are currently studying the structure-activity relationship of FLE and its derivatives to identify new drug candidates with better pharmacological properties. Another area of research is the development of new methods for the synthesis of FLE and its derivatives. Researchers are also studying the potential use of FLE in combination with other drugs to enhance its effectiveness against cancer and fungal infections.
Conclusion:
In conclusion, FLE is a promising compound that has gained significant attention in the field of scientific research. FLE has potential applications in medicinal chemistry and drug discovery, and has been found to have potential anticancer and antifungal properties. Further research is needed to fully understand the biochemical and physiological effects of FLE and to develop new drug candidates based on FLE.
合成法
The synthesis of FLE involves the reaction of 2-(4-Fluorophenyl)sulfanyl-1-chloroethanone with 2-methylmorpholine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure FLE.
科学的研究の応用
FLE has been studied for its potential applications in various fields of scientific research. One of the most significant applications of FLE is in the field of medicinal chemistry. FLE has been found to have potential anticancer properties and has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer and lung cancer. FLE has also been studied for its potential use as an antifungal agent.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c1-10-8-15(6-7-17-10)13(16)9-18-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPZREYEZWEJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)sulfanyl-1-(2-methylmorpholin-4-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

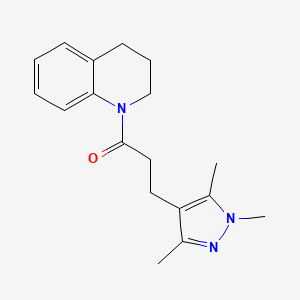
![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)
![N-[(4-fluoro-3-methylphenyl)methyl]propanamide](/img/structure/B7516946.png)
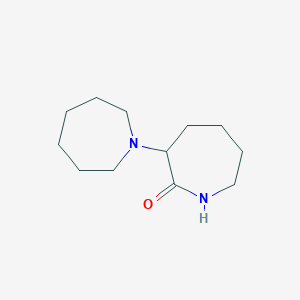
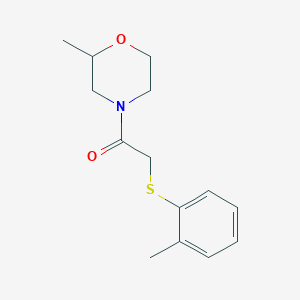
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7516958.png)

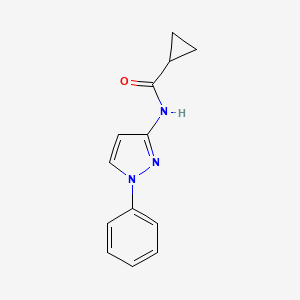
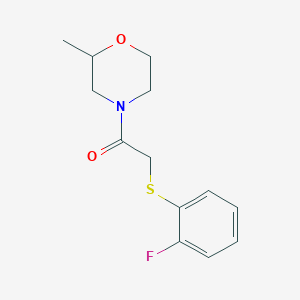

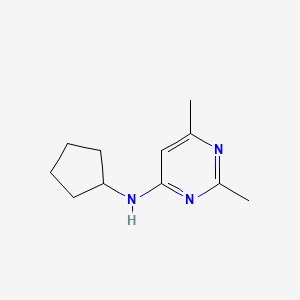

![2-(Furan-2-ylmethyl)-3-[[2-(trifluoromethyl)quinolin-4-yl]amino]propan-1-ol](/img/structure/B7517012.png)